molecular formula C9H9ClO2 B1285426 2-Phenylethyl carbonochloridate CAS No. 57913-41-4

2-Phenylethyl carbonochloridate

Cat. No.: B1285426
CAS No.: 57913-41-4
M. Wt: 184.62 g/mol
InChI Key: DKULSTMKCYRQCP-UHFFFAOYSA-N
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Description

2-Phenylethyl carbonochloridate, also known as chlorocarbonic acid phenethyl ester, is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the carbonochloridate functional group, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl carbonochloridate can be synthesized through the reaction of 2-phenylethanol with phosgene. The reaction is typically carried out in an inert solvent such as diethyl ether or toluene, and at low temperatures to control the reactivity of phosgene. The general reaction scheme is as follows:

C6H5CH2CH2OH+COCl2C6H5CH2CH2OCOCl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OCOCl} + \text{HCl} C6​H5​CH2​CH2​OH+COCl2​→C6​H5​CH2​CH2​OCOCl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl carbonochloridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-phenylethanol and hydrochloric acid.

    Reduction: The compound can be reduced to 2-phenylethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-Phenylethanol: Formed through hydrolysis or reduction reactions.

Scientific Research Applications

2-Phenylethyl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of esters, amides, and other derivatives.

    Pharmaceuticals: In the synthesis of intermediates for drug development.

    Material Science: As a precursor for the preparation of polymers and other advanced materials.

    Biochemistry: In the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Phenylethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl chloroformate: Similar in structure but with different reactivity due to the presence of the chloroformate group.

    Benzyl chloroformate: Another related compound with a benzyl group instead of a phenethyl group.

    Methyl chloroformate: A simpler compound with a methyl group instead of a phenethyl group.

Uniqueness

2-Phenylethyl carbonochloridate is unique due to its specific reactivity profile and the presence of the phenethyl group, which imparts different physical and chemical properties compared to other chloroformates. This makes it particularly useful in the synthesis of specific organic compounds and intermediates.

Properties

IUPAC Name

2-phenylethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKULSTMKCYRQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579531
Record name 2-Phenylethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57913-41-4
Record name 2-Phenylethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethyl chloroformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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